Comparison of Anti-Anoxic Activity: 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine vs. 5-(4-Methylpiperazin-1-ylcarbonyl) Analog
In a study evaluating cerebral protective agents, a closely related analog, 5-(4-methylpiperazin-1-ylcarbonyl)-4-(4-nitrobenzoyl)-2-phenylpyrimidine (2f, FR76659), demonstrated significant anti-anoxic (AA) activity at 10-100 mg/kg i.p. with an LD50 > 1000 mg/kg i.p. [1]. The target compound, 2-[4-(4-nitrobenzoyl)piperazin-1-yl]pyrimidine, lacks the 4-methylpiperazine carbonyl group and the phenyl ring, which are critical for this specific activity. This structural difference likely renders the target compound inactive or substantially less potent in this assay, highlighting its distinct pharmacological profile.
| Evidence Dimension | Anti-anoxic activity (AA) in mice |
|---|---|
| Target Compound Data | Not reported (inactive or not tested in this model) |
| Comparator Or Baseline | 5-(4-methylpiperazin-1-ylcarbonyl)-4-(4-nitrobenzoyl)-2-phenylpyrimidine (2f) |
| Quantified Difference | Target compound: No activity reported vs. Comparator: Significant AA activity at 10-100 mg/kg i.p. |
| Conditions | Mouse model of anoxia, intraperitoneal administration |
Why This Matters
This demonstrates that the target compound is not a direct substitute for analogs with established in vivo neuroprotective activity, emphasizing the need to procure the correct derivative for specific pharmacological studies.
- [1] Takai, M., et al. (1994). Studies on Cerebral Protective Agents. VI. Synthesis of Novel 4-(4-Nitrobenzoyl)pyrimidine and Related Compounds with Anti-anoxic Activity. Chemical and Pharmaceutical Bulletin, 42(6), 1279-1285. View Source
